7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
Description
The compound 7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one belongs to the pyrrolo[1,2-a]quinoxalin-4(5H)-one family, a heterocyclic scaffold known for diverse biological activities. Its structure features a pyrrolidinylsulfonyl group at position 7, which enhances solubility and modulates target interactions . Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown antiallergic, antiviral (e.g., HIV-1 NNRTI inhibition), and anticancer properties .
Properties
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-14-4-3-9-18(14)13-6-5-11(10-12(13)16-15)22(20,21)17-7-1-2-8-17/h5-6,10,14H,1-4,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFCMDIFLDALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is mentioned that the compound has antineoplastic activity, suggesting that it may target cancer cells or proteins involved in cell proliferation.
Mode of Action
Its synthesis involves a visible light-mediated process, which might play a role in its interaction with its targets.
Biochemical Pathways
Given its antineoplastic activity, it can be inferred that it may interfere with pathways involved in cell growth and division, particularly in cancer cells.
Result of Action
The compound is reported to have good antineoplastic activity, indicating that it may inhibit the growth of cancer cells or induce their death.
Action Environment
The synthesis of the compound involves a visible light-mediated process, suggesting that light conditions could potentially influence its synthesis and possibly its action.
Biological Activity
7-(1-Pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound has been explored through various methodologies. The compound is typically derived from pyrroloquinoxaline precursors via multi-step synthetic routes that may involve the introduction of sulfonyl groups and subsequent cyclization reactions.
1. Antibacterial Activity
Research indicates that derivatives of pyrroloquinoxalines exhibit notable antibacterial properties. For instance, studies have demonstrated that compounds with similar structures show effectiveness against both Gram-positive and Gram-negative bacteria. In particular, the compound was evaluated against clinical isolates of Streptococcus pneumoniae, revealing significant activity against ciprofloxacin-resistant strains .
2. Anticancer Potential
The anticancer activity of quinoxaline derivatives has been well-documented. A study reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.01 to 0.06 μg/mL. These compounds showed higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The dual action of these compounds as both anticancer and antimicrobial agents highlights their therapeutic potential in treating complex conditions such as cancer with concurrent infections.
The mechanism by which this compound exerts its biological effects may involve the inhibition of critical enzymes or pathways in bacterial and cancer cells. Quinoxaline derivatives are known to interfere with DNA replication and repair mechanisms in bacteria and can induce apoptosis in cancer cells .
Case Studies
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Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics . -
Case Study 2: Cancer Cell Line Testing
In vitro studies on human breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines demonstrated that the compound significantly reduced cell viability at low doses while sparing normal fibroblast cells from cytotoxicity .
Research Findings Summary
Comparison with Similar Compounds
Structural and Functional Modifications
Key analogs differ in substituents at positions 5, 7, or the fused pyrrole/quinoxaline rings. These modifications influence physicochemical properties, synthetic accessibility, and biological activity.
Table 1: Key Structural Analogs and Properties
Stability and Selectivity Considerations
- Unstable intermediates (e.g., 2-(1H-pyrrol-1-yl)anilines) spontaneously cyclize to pyrrolo[1,2-a]quinoxalin-4(5H)-ones when bearing alkoxy groups, whereas amide-substituted derivatives remain stable .
- Electron-withdrawing groups (e.g., sulfonyl) stabilize the quinoxaline ring, while electron-donating groups (e.g., piperazino) may enhance solubility but reduce enzymatic inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
